6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole
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Overview
Description
6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the benzo[d][1,2,3]triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1-methylbenzotriazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce oxides .
Scientific Research Applications
6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
- 6-Bromo-1-methylbenzotriazole
- 1-Methyl-1H-benzo[d][1,2,3]triazole
- 6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole
Comparison: Compared to similar compounds, 6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets .
Properties
Molecular Formula |
C7H8BrN3 |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
6-bromo-1-methyl-3a,7a-dihydrobenzotriazole |
InChI |
InChI=1S/C7H8BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4,6-7H,1H3 |
InChI Key |
BPJZJNVDOMURJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=C(C=CC2N=N1)Br |
Origin of Product |
United States |
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